1-[2-(2-Bromophenoxy)ethyl]piperidine;oxalic acid
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Overview
Description
1-[2-(2-Bromophenoxy)ethyl]piperidine;oxalic acid is a chemical compound with the molecular formula C13H18BrNO. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a bromophenoxy group attached to an ethyl piperidine moiety, combined with oxalic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2-Bromophenoxy)ethyl]piperidine typically involves the reaction of 2-bromophenol with 2-chloroethylpiperidine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the bromophenol acts as a nucleophile, attacking the electrophilic carbon of the chloroethylpiperidine. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The reaction mixture is typically purified using techniques such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1-[2-(2-Bromophenoxy)ethyl]piperidine undergoes various chemical reactions, including:
Oxidation: The bromophenoxy group can be oxidized to form corresponding phenolic or quinone derivatives.
Reduction: The bromine atom can be reduced to form the corresponding phenoxyethylpiperidine.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) can be used under basic conditions.
Major Products Formed
Oxidation: Phenolic or quinone derivatives.
Reduction: Phenoxyethylpiperidine.
Substitution: Corresponding substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[2-(2-Bromophenoxy)ethyl]piperidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[2-(2-Bromophenoxy)ethyl]piperidine involves its interaction with specific molecular targets. The bromophenoxy group can interact with various enzymes or receptors, modulating their activity. The piperidine moiety can enhance the compound’s binding affinity and specificity towards these targets. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
1-[2-(2-Chlorophenoxy)ethyl]piperidine: Similar structure but with a chlorine atom instead of bromine.
1-[2-(2-Fluorophenoxy)ethyl]piperidine: Contains a fluorine atom instead of bromine.
1-[2-(2-Iodophenoxy)ethyl]piperidine: Contains an iodine atom instead of bromine.
Uniqueness
1-[2-(2-Bromophenoxy)ethyl]piperidine is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity towards certain targets. Additionally, the bromine atom can be selectively substituted, allowing for the synthesis of a wide range of derivatives with varying properties.
Properties
IUPAC Name |
1-[2-(2-bromophenoxy)ethyl]piperidine;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO.C2H2O4/c14-12-6-2-3-7-13(12)16-11-10-15-8-4-1-5-9-15;3-1(4)2(5)6/h2-3,6-7H,1,4-5,8-11H2;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSVHDWMWIBXEJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCOC2=CC=CC=C2Br.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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